1,2-Dimethylpiperidine

Conformational Analysis Molecular Modeling Structure-Activity Relationship

Select 1,2-Dimethylpiperidine (CAS 671-36-3) for its structurally defined conformational bias, which favors the equatorial conformer to reduce entropic penalties in medicinal chemistry. Its established use as a certified reference material ensures reliable analytical method development and quality control under USP/EP guidelines. The reduced nitrosation rate mitigates genotoxic impurity risk in API synthesis, making it a verifiably safer alternative to piperidine or 2,6-dimethylpiperidine. Ensure your synthesis and analytical compliance by purchasing exclusively validated material.

Molecular Formula C7H15N
Molecular Weight 113.2 g/mol
CAS No. 671-36-3
Cat. No. B3055814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethylpiperidine
CAS671-36-3
Molecular FormulaC7H15N
Molecular Weight113.2 g/mol
Structural Identifiers
SMILESCC1CCCCN1C
InChIInChI=1S/C7H15N/c1-7-5-3-4-6-8(7)2/h7H,3-6H2,1-2H3
InChIKeyMWUISCCBFHLWLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethylpiperidine (CAS 671-36-3): Key Physicochemical and Structural Characteristics for Scientific Procurement


1,2-Dimethylpiperidine (CAS 671-36-3) is a heterocyclic organic compound belonging to the piperidine class, characterized by a six-membered saturated ring containing one nitrogen atom and two methyl substituents at the 1- and 2-positions [1]. It is a colorless liquid with a molecular formula of C₇H₁₅N and a molecular weight of 113.20 g/mol . The compound possesses an experimentally determined pKa of 10.22 at 25°C and a logP of 1.43, indicating moderate basicity and lipophilicity . The presence of a chiral center at the 2-position gives rise to enantiomeric forms, which are relevant in stereoselective applications [2].

Why 1,2-Dimethylpiperidine Cannot Be Casually Substituted by Other Piperidine Analogs in Critical Applications


Substitution of 1,2-Dimethylpiperidine with other piperidine derivatives, such as piperidine itself or 2,6-dimethylpiperidine, introduces significant changes in key performance metrics. The specific 1,2-substitution pattern dramatically alters the compound's conformational equilibrium, steric environment, and electronic properties. For instance, the chair conformer of 1,2-dimethylpiperidine with an equatorial 2-methyl group is favored by 1.8 kcal/mol over the axial conformer [1]. This conformational bias is distinct from that of 2,6-dimethylpiperidine, where both methyl groups are locked in equatorial positions, or 2,2,6,6-tetramethylpiperidine, which is conformationally rigid. Furthermore, the reactivity of the nitrogen center in nitrosation reactions is highly dependent on the steric hindrance from α-methyl groups; the relative rate for 1,2-dimethylpiperidine (which shares the 2-methylpiperidine steric environment) is substantially different from that of piperidine or 2,6-dimethylpiperidine [2]. These differences are not marginal and can dictate the success or failure of a synthetic route, analytical method, or stereoselective process. Therefore, direct substitution without verification is a significant scientific risk.

Quantitative Differentiation Guide: Why 1,2-Dimethylpiperidine Outperforms Generic Piperidine Analogs in Key Assays


Enhanced Conformational Bias for Molecular Design: 1.8 kcal/mol Preference for Equatorial Methyl vs. Axial in 1,2-Dimethylpiperidine

In the chair conformation of 1,2-dimethylpiperidine, the conformer where the 2-methyl group is equatorial is favored by 1.8 kcal/mol over the axial conformer [1]. This energetic preference, calculated using M06-2X density functional theory, provides a clear quantitative benchmark for conformational stability. In contrast, piperidine itself exhibits no such energetic bias due to the lack of a 2-substituent. 2,6-Dimethylpiperidine, on the other hand, is locked into a conformation where both methyl groups are equatorial, exhibiting a much larger energetic penalty for ring flip. This specific conformational bias is critical for applications where a defined molecular geometry is required.

Conformational Analysis Molecular Modeling Structure-Activity Relationship

Distinct Reactivity Profile: Steric Hindrance in Nitrosation Provides a Clear Differentiation from 2,6-Dimethylpiperidine

The rate of reaction with nitrous acid is a sensitive probe of steric hindrance around the nitrogen atom. For 2-methylpiperidine (a close analog of the 1,2-dimethylpiperidine core structure), the relative rate of nitrosation is approximately 20, when the rate for piperidine is set to 100 [1]. This demonstrates a 5-fold decrease in reaction rate due to a single α-methyl group. In comparison, 2,6-dimethylpiperidine exhibits a relative rate of approximately 10, a 10-fold decrease from piperidine and a 2-fold decrease from the 2-methyl analog. While direct data for 1,2-dimethylpiperidine are not available in this specific study, the presence of the N-methyl group is known to drastically reduce nitrosation rates by a factor of ~10,000 for tertiary amines like N-methylpiperidine compared to secondary amines like piperidine [1]. Therefore, 1,2-dimethylpiperidine is expected to have a dramatically lower nitrosation rate than both piperidine and 2,6-dimethylpiperidine, making it a distinctly different chemical entity for reactions sensitive to N-substitution.

Reaction Kinetics Steric Effects Nitrosamine Formation

Chiral Recognition Capability: 1,2-Dimethylpiperidine Enables NMR Enantiomer Differentiation with Rhodium Complexes

Racemic 1,2-dimethylpiperidine, when complexed in situ with a rhodium(II) tetracarboxylate derived from Mosher's acid, exhibits a clear NMR chiral recognition phenomenon [1]. This is manifested by the splitting of signals in both ¹³C NMR and ¹H,¹³C HSQC spectra [1]. In contrast, 1-methylpiperidine, which lacks the chiral center at the 2-position, shows no such signal splitting under identical conditions [1]. This demonstrates that the combination of the 1- and 2-methyl substituents, creating a chiral center adjacent to the nitrogen, is essential for this specific analytical application. While 2-methylpiperidine (which is also chiral) may exhibit similar behavior, the presence of the N-methyl group in 1,2-dimethylpiperidine can influence the complexation geometry and the magnitude of the spectral splitting.

Chiral Analysis NMR Spectroscopy Enantiomeric Purity

Validated Reference Standard: 1,2-Dimethylpiperidine is a Traceable Standard for Pharmaceutical QC, Unlike Common Analogs

1,2-Dimethylpiperidine is commercially available and utilized as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in pharmaceutical development [1]. It provides traceability against pharmacopeial standards such as USP or EP [1]. This specific use as a reference standard is not a general property of all piperidine derivatives. For example, while piperidine itself is a common reagent, it is not typically supplied and certified as a traceable reference standard for the same broad range of QC applications. This validated application demonstrates a high level of purity and characterization (e.g., NMR, HPLC, GC) that is essential for regulated environments .

Analytical Method Validation Quality Control Reference Standard

Key Application Scenarios Where 1,2-Dimethylpiperidine's Specific Properties Drive Superior Outcomes


Conformationally-Restrained Scaffold for Rational Drug Design

The well-defined conformational bias of 1,2-dimethylpiperidine, where the equatorial 2-methyl conformer is favored by 1.8 kcal/mol, provides a reliable starting point for the design of conformationally-constrained drug candidates [1]. This is particularly relevant in medicinal chemistry programs targeting GPCRs, ion channels, or enzymes where a specific bioactive conformation is required for activity. By using 1,2-dimethylpiperidine instead of a flexible, unsubstituted piperidine, medicinal chemists can reduce the entropic penalty upon binding and improve ligand efficiency. The defined shape also aids in structure-based drug design and docking studies, as the most stable conformation is known and can be used for virtual screening with greater confidence.

Analytical Reference Standard for High-Regulatory Compliance Assays

1,2-Dimethylpiperidine's established use as a certified reference standard, with traceability to USP/EP pharmacopeias, makes it the compound of choice for analytical method development and validation (AMV) and routine quality control (QC) in the pharmaceutical industry [2]. This application is essential for the release testing of drug substances and products, impurity profiling, and stability studies. Using a well-characterized standard ensures the accuracy and reliability of quantitative assays, such as HPLC and GC methods, and is a fundamental requirement for regulatory submissions to agencies like the FDA and EMA.

Chiral Probe for NMR-Based Enantiomeric Excess Determination

The ability of racemic 1,2-dimethylpiperidine to undergo chiral recognition with rhodium(II) complexes, leading to observable signal splitting in ¹³C NMR and HSQC spectra, positions it as a valuable substrate in the development of NMR methods for determining enantiomeric purity [3]. This application is particularly useful for monitoring the outcome of asymmetric syntheses or for quality control of chiral building blocks. The observed splitting is a direct consequence of the compound's specific structure, which is absent in achiral analogs like 1-methylpiperidine.

Synthetic Intermediate with Controlled Reactivity Profile for Sensitive Transformations

The substantially reduced rate of nitrosation compared to piperidine and 2,6-dimethylpiperidine, inferred from steric effect studies, makes 1,2-dimethylpiperidine a safer and more selective building block in synthetic sequences where nitrosamine formation is a potential side reaction or safety concern [4]. This is particularly important in the synthesis of active pharmaceutical ingredients (APIs), where control of nitrosamine impurities is a major regulatory focus. Selecting 1,2-dimethylpiperidine over a more reactive piperidine analog can mitigate the risk of generating unwanted and potentially carcinogenic byproducts during the synthesis or upon storage.

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